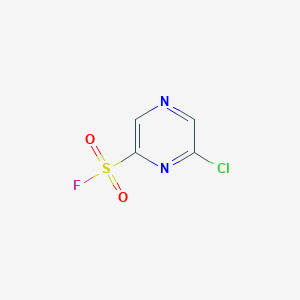

6-Chloropyrazine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrazine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIWMMPJQDHRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Chloropyrazine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Framework

The sulfonyl fluoride moiety (-SO₂F) is the defining feature for SuFEx click chemistry, a set of highly reliable and selective reactions for forming robust chemical linkages. nih.govnih.gov This framework is characterized by the remarkable stability of the S-F bond, which can be selectively activated under specific conditions to react with nucleophiles. nih.gov

Reaction Mechanisms and Chemoselectivity in SuFEx Transformations

SuFEx reactions of aryl sulfonyl fluorides are understood to proceed through a nucleophilic attack on the electrophilic sulfur(VI) center. The mechanism can be either a direct displacement (Sₙ2-like) or an addition-elimination pathway involving a transient pentacoordinate sulfur intermediate. hmc.edu The high chemoselectivity of SuFEx reactions is a key feature, with the sulfonyl fluoride group remaining inert to many common reaction conditions, allowing for its late-stage functionalization in complex molecules. researchgate.net

Reactivity Profile with Oxygen, Nitrogen, and Carbon Nucleophiles

Based on the general reactivity of sulfonyl fluorides, 6-Chloropyrazine-2-sulfonyl fluoride is expected to react with a variety of nucleophiles under appropriate activation.

Oxygen Nucleophiles: Phenols and alcohols are common partners in SuFEx reactions, typically requiring a base or a catalyst to facilitate the formation of sulfonate esters. The reaction with silylated alcohols is also a cornerstone of SuFEx chemistry. nih.gov

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for sulfonyl fluorides, leading to the formation of sulfonamides. The reactivity can be influenced by the basicity and steric hindrance of the amine. researchgate.net

Carbon Nucleophiles: While less common, reactions with certain carbon nucleophiles, such as enolates or organometallic reagents, can lead to the formation of sulfones. nih.gov

The reactivity of these nucleophiles with this compound would likely be influenced by the electronic properties of the chloropyrazine ring.

Catalytic Strategies in SuFEx Reactions (e.g., Organocatalysis, Bifluoride Catalysis)

Several catalytic systems have been developed to promote SuFEx reactions, enhancing their efficiency and broadening their scope.

Organocatalysis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and other amidine or guanidine (B92328) bases are commonly used to activate the sulfonyl fluoride or the nucleophile. nih.gov

Bifluoride Catalysis: Bifluoride salts ([FHF]⁻) have emerged as highly effective catalysts for SuFEx reactions, particularly in polymer synthesis. They are believed to activate the S-F bond through hydrogen bonding.

Nucleophilic Substitution Patterns at the Sulfur(VI) Electrophilic Center

Nucleophilic substitution at the sulfur(VI) center of sulfonyl fluorides is the fundamental process in SuFEx reactions. The reaction generally proceeds with high fidelity, and the fluoride ion acts as an excellent leaving group upon activation. The electrophilicity of the sulfur atom in this compound is expected to be modulated by the electron-withdrawing nature of the chloropyrazine ring, potentially enhancing its reactivity compared to simple benzenesulfonyl fluorides.

Reactivity of the Chloropyrazine Moiety

The chloropyrazine core of the molecule offers additional reaction sites, primarily at the chloro position.

Cross-Coupling Reactions at the Chloro Position (e.g., C-C, C-N bond formation)

The chlorine atom on the pyrazine (B50134) ring is susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. While specific studies on this compound are not available, the reactivity of similar chloropyrazines and other chloro-substituted heteroaromatics is well-documented.

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes) are expected to be viable for forming new C-C bonds at the chloro position. These reactions typically employ a palladium catalyst and a suitable base.

C-N Bond Formation: The Buchwald-Hartwig amination is a widely used method for coupling amines with aryl halides, and it is anticipated that this compound could undergo this reaction to introduce various amino substituents at the chloro position.

The chemoselectivity between the SuFEx reaction at the sulfonyl fluoride group and the cross-coupling reaction at the chloro position would be a critical aspect to consider in the synthetic application of this molecule. The choice of catalyst, base, and reaction conditions would likely determine the outcome of the reaction.

Transformations Involving the Pyrazine Heterocycle

The pyrazine ring in this compound is susceptible to nucleophilic substitution, a characteristic reaction for chloropyrazines. The chlorine atom at the 6-position can be displaced by various nucleophiles. Studies on similar chloropyrazine systems have shown reactions with nucleophiles such as sodium methoxide, sodium benzyl (B1604629) oxide, and amines. These transformations typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. The specific conditions for these reactions, such as solvent and temperature, can influence the reaction rate and yield.

Intrinsic Stability and Reactivity of the Sulfonyl Fluoride Bond in Heterocyclic Systems

The sulfonyl fluoride (SO₂F) group is a unique functional group known for its distinct stability and reactivity profile, which is significantly influenced by the electronic nature of the heterocyclic system to which it is attached.

Hydrolytic Stability Considerations

Aryl and heteroaryl sulfonyl fluorides generally exhibit notable resistance to hydrolysis under neutral or acidic conditions. This stability is attributed to the strong sulfur-fluorine bond. However, under basic conditions, the rate of hydrolysis can be accelerated. The electron-withdrawing nature of the pyrazine ring in this compound is expected to enhance the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack by hydroxide (B78521) ions compared to electron-rich aromatic systems.

Resistance to Reductive and Oxidative Conditions

The sulfur(VI) center in the sulfonyl fluoride group is in its highest oxidation state, rendering it resistant to further oxidation. It is also generally stable to a wide range of reductive conditions. This robustness allows for chemical modifications elsewhere in the molecule without affecting the integrity of the SO₂F group, a valuable attribute in multi-step organic synthesis.

Computational and Theoretical Studies on this compound

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and bonding of this compound. These studies can elucidate the charge distribution across the molecule, bond orders, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment | Data not available in search results |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms of electrophilic compounds like this compound. The molecule presents two primary sites for nucleophilic attack: the carbon atom bonded to chlorine on the pyrazine ring and the sulfur atom of the sulfonyl fluoride group. Understanding the mechanistic pathways at these sites is crucial for predicting its behavior in chemical and biological systems.

The primary reaction mechanisms anticipated for this compound are Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond and Sulfur(VI) Fluoride Exchange (SuFEx) at the SO₂F moiety. researchgate.net Density Functional Theory (DFT) is a common computational approach used to map the potential energy surfaces for these reactions, providing detailed insights into transition states and intermediates. nih.gov

For the SuFEx pathway, the reaction involves a nucleophile attacking the electrophilic sulfur center, leading to the displacement of the fluoride ion. researchgate.net Computational studies on similar sulfonyl fluorides often employ methods like the M062X functional with a comprehensive basis set such as 6-311++G(3df,2p) to accurately model these processes. mdpi.com The effect of the solvent is typically incorporated using a continuum model like the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com Calculations would involve geometry optimization of the reactants, the transition state, and the products. Frequency calculations are then performed to confirm that reactant and product structures correspond to local minima on the potential energy surface, while the transition state is a first-order saddle point. mdpi.com

Recent computational work on related fluoroarenes suggests that reactions involving poor leaving groups, such as fluoride, may proceed through a concerted SNAr-like pathway with a single, short-lived transition state rather than a discrete two-step process involving a stable Meisenheimer intermediate. nih.govmdpi.com This insight is critical, as it suggests the SuFEx reaction of this compound could follow a similar concerted mechanism.

For more complex reaction environments, advanced computational techniques such as active learning procedures coupled with machine learning interatomic potentials (MLIPs) can be employed. researchgate.net These methods allow for the efficient exploration of reaction pathways without the high computational cost of traditional quantum mechanics-driven searches, making them suitable for simulating reactions in the presence of multiple solvent molecules or within a protein active site. researchgate.net

Prediction of Reactivity and Selectivity Profiles

A significant advantage of computational modeling is its ability to predict the reactivity and selectivity of a compound before extensive experimental work is undertaken. For this compound, this involves predicting which of its electrophilic sites will react preferentially and which nucleophiles will react most readily.

Reactivity Prediction: The intrinsic reactivity of the sulfonyl fluoride group can be estimated by calculating the Gibbs free energy of activation (ΔG‡) for its reaction with various nucleophiles. nih.gov A lower activation energy corresponds to a faster reaction rate. For instance, DFT calculations can model the reaction with a tyrosine surrogate in a physiological buffer to predict its potential as a covalent modifier of proteins. mdpi.com The unique balance of stability and reactivity is a hallmark of the sulfonyl fluoride group, making it a valuable functional group in chemical biology. nih.gov

Selectivity Prediction: this compound offers multiple reaction sites, making selectivity a key question. Computational models can determine the kinetic favorability of a reaction at a specific site by comparing the activation energies for all possible pathways.

Site Selectivity: The molecule has two distinct electrophilic centers. The pyrazine ring is electron-deficient, activating the C-Cl bond for SNAr. Simultaneously, the SO₂F group is a potent electrophile for SuFEx reactions. By calculating the ΔG‡ for a given nucleophile attacking the C-Cl position versus the SO₂F group, the preferred reaction site can be predicted. Studies on the reaction of phenoxide with perfluoropyrazine have shown that activation energies can reliably predict the most likely site for substitution. mdpi.com

Nucleophile Selectivity: In a biological context, sulfonyl fluorides are known to react with several nucleophilic amino acid residues, primarily tyrosine, lysine (B10760008), and histidine. researchgate.net Computational modeling can predict the selectivity for these residues by calculating the respective reaction barriers. The interaction with specific residues in a protein pocket, such as hydrogen bonding from a nearby arginine residue, can catalyze the covalent modification and influence selectivity, a phenomenon that can be modeled computationally. nih.gov

The following interactive table illustrates hypothetical activation energies calculated via DFT for the reaction of this compound with different biological nucleophiles at its two primary electrophilic sites.

| Nucleophile (Amino Acid) | Attacked Site | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Reactivity |

| Tyrosine (phenoxide) | SO₂F (SuFEx) | 18.5 | High |

| Lysine (amine) | SO₂F (SuFEx) | 21.0 | Moderate |

| Serine (alkoxide) | SO₂F (SuFEx) | 23.8 | Low |

| Tyrosine (phenoxide) | C-Cl (SNAr) | 25.5 | Low |

| Cysteine (thiolate) | C-Cl (SNAr) | 22.1 | Moderate |

Note: The data in this table is illustrative and based on principles derived from computational studies on analogous systems. It serves to demonstrate how computational modeling can be used to predict reactivity and selectivity profiles.

These predictive capabilities allow for the rational design of chemical probes and inhibitors. By understanding the intrinsic reactivity and selectivity profiles through computational modeling, molecules like this compound can be optimized for specific applications in chemical biology and drug discovery. researchgate.net

Applications of 6 Chloropyrazine 2 Sulfonyl Fluoride As a Versatile Synthetic Intermediate and Building Block

Facilitating Complex Organic Molecule Synthesis

The structural framework of 6-Chloropyrazine-2-sulfonyl fluoride (B91410) is uniquely suited for the assembly of complex organic molecules, particularly those designed for biological applications. The pyrazine (B50134) ring is a common heterocycle in pharmaceuticals, and the strategic placement of two different reactive handles allows for the introduction of molecular diversity in a controlled manner. rhhz.net

The synthesis of complex structures can be approached by selectively addressing one functional group while preserving the other for subsequent reactions. For instance, the chlorine atom can be displaced first via nucleophilic aromatic substitution (SNAr) to install a key pharmacophore or linking group. wikipedia.org The sulfonyl fluoride moiety, which is generally stable under these conditions, can then be reacted in a separate step using SuFEx chemistry to add another layer of complexity or to attach the molecule to a larger scaffold. sigmaaldrich.comnih.gov This stepwise functionalization is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The inherent stability and predictable reactivity of the sulfonyl fluoride group make it an attractive alternative to the more labile sulfonyl chlorides. chemrxiv.org

Strategies for Molecular Functionalization and Derivatization

The primary strategies for the functionalization of 6-Chloropyrazine-2-sulfonyl fluoride revolve around the selective reactions of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond: The pyrazine ring is inherently electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the sulfonyl fluoride group. This electronic property makes the chlorine-bearing carbon atom highly electrophilic and thus exceptionally activated for nucleophilic aromatic substitution. libretexts.orgnih.gov A wide array of nucleophiles can be used to displace the chloride, providing a straightforward method for introducing diverse substituents. This reaction is a cornerstone for derivatizing the pyrazine core. wikipedia.org

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Amines | Primary/Secondary Amines (R-NH₂, R₂NH) | Aminopyrazine | Introduction of pharmacophores, solubility modifiers |

| Alcohols/Phenols | Alkoxides/Phenoxides (R-O⁻) | Alkoxy/Aryloxypyrazine | Modifying electronic properties, core scaffold extension |

| Thiols | Thiolates (R-S⁻) | Thioether | Bioisosteric replacement, linking groups |

| Carbon Nucleophiles | Enolates, Organometallics | Carbon-Substituted Pyrazine | Building complex carbon skeletons |

Modification of the Sulfonyl Fluoride Group: While often reserved for the final steps, the sulfonyl fluoride can also be the initial site of modification. Its reaction with nucleophiles, typically under base-catalyzed SuFEx conditions, allows for its conversion into other important sulfur(VI) functionalities. nih.gov

Precursors for the Formation of Diverse Sulfur(VI)-Containing Species

The sulfonyl fluoride moiety is a uniquely stable yet reactive functional group, making it an ideal precursor for various sulfur(VI)-containing compounds through SuFEx chemistry. sigmaaldrich.comrhhz.net This "click chemistry" reaction is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing for the clean conversion of the sulfonyl fluoride into sulfonamides, sulfonate esters, and sulfamates under specific, often mild, conditions. nih.govchemrxiv.org This transformation is critical for synthesizing final drug candidates and other functional molecules.

The reactivity of the S-F bond can be unleashed by catalysts such as organic bases or bifluoride salts, enabling rapid reaction with nucleophiles like amines and phenols. nih.gov This process avoids the use of the often unstable and less selective sulfonyl chlorides. chemrxiv.org

| Nucleophile | Resulting S(VI) Species | Compound Class | Significance |

|---|---|---|---|

| Primary/Secondary Amines (R₂NH) | -SO₂NR₂ | Sulfonamide | Privileged structure in numerous pharmaceuticals. chemrxiv.org |

| Phenols (ArOH) | -SO₂OAr | Sulfonate Ester | Used as linking groups and in materials science. |

| Alcohols (ROH) | -SO₂OR | Sulfonate Ester | Can alter physicochemical properties. |

Integration into Novel Molecular Scaffolds for Chemical Biology Research

In the field of chemical biology, small molecules are essential tools for probing protein function. claremont.edumdpi.com The sulfonyl fluoride group has emerged as a "privileged warhead" for designing covalent chemical probes and inhibitors. nih.govnih.gov Its unique balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues makes it highly suitable for these applications. nih.govenamine.net

Derivatives of this compound are ideal candidates for developing novel molecular scaffolds for chemical biology. The pyrazine core can be functionalized via SNAr reactions to create a scaffold that binds non-covalently to a specific pocket on a target protein. Once bound, the strategically positioned sulfonyl fluoride "warhead" can form a stable covalent bond with a nearby nucleophilic residue (such as lysine (B10760008), tyrosine, serine, or histidine), leading to irreversible inhibition or labeling of the protein. nih.govnih.gov This approach has been successfully used to develop potent and selective probes for various protein targets. nih.gov

| Component of Probe | Role | Example |

|---|---|---|

| Pyrazine Scaffold | Provides binding affinity and selectivity for the target protein. | A functionalized pyrazine core derived from the starting material. |

| Sulfonyl Fluoride (-SO₂F) | Acts as a covalent "warhead". | Forms a stable sulfonyl-amino acid adduct. |

| Target Amino Acid Residue | The nucleophile on the protein that reacts with the warhead. | Lysine, Tyrosine, Serine, Histidine. nih.gov |

The development of such probes allows researchers to validate drug targets, map binding sites, and study protein dynamics within a cellular context, significantly advancing the field of drug discovery. researchgate.net

Role in Advanced Chemical Biology and Materials Science Research

Chemical Biology Applications of Sulfonyl Fluorides

The sulfonyl fluoride (B91410) group has become increasingly important in chemical biology and molecular pharmacology. rsc.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides possess a desirable combination of aqueous stability and sufficient electrophilicity to react with biological nucleophiles in specific contexts. rsc.orgnih.gov This allows them to function as precise tools for investigating complex biological processes. Their resistance to reduction and greater thermodynamic stability further enhance their utility in biological environments. rsc.orgnih.gov

Development of Covalent Chemical Probes

Sulfonyl fluorides are exceptionally well-suited for the design of covalent chemical probes, which are indispensable for exploring enzyme binding sites and identifying functionally significant amino acid residues. rsc.orgrsc.orgjenabioscience.com These probes form stable, irreversible covalent bonds with their protein targets, enabling robust biochemical and proteomic analyses. nih.govbohrium.com The reactivity of the sulfonyl fluoride "warhead" can be finely tuned by modifying the electronic and steric properties of the aryl ring to which it is attached. acs.org For example, the incorporation of a sulfonyl fluoride into a known ligand can convert a reversible binder into a potent and specific irreversible inhibitor, providing a powerful strategy for target identification and validation. rsc.orgrsc.org This approach has been successfully used to create probes for a wide range of protein classes.

Protein Labeling and Modification at Specific Amino Acid Residues

A key advantage of sulfonyl fluoride probes is their ability to target a broad range of nucleophilic amino acid residues, a significant expansion beyond traditional cysteine-focused electrophiles like acrylamides. rsc.org Sulfonyl fluorides have been shown to react with serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine residues within protein binding pockets. rsc.orgnih.gov The specific residue targeted is often determined by its accessibility and the local protein microenvironment, which can enhance its nucleophilicity. rsc.org For instance, the presence of nearby basic residues such as lysine or histidine can facilitate the deprotonation of a tyrosine phenol, increasing its reactivity toward the sulfonyl fluoride electrophile. rsc.orgnih.gov While sulfonyl fluorides react with cysteine, the resulting adduct can be unstable; in contrast, the covalent bonds formed with tyrosine and lysine are notably stable. acs.orgacs.org

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Bond Stability |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | Stable acs.orgacs.org |

| Lysine | Epsilon-amino (-NH₂) | Sulfonamide | Stable nih.govacs.orgacs.org |

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Stable rsc.org |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Context-dependent rsc.org |

| Histidine | Imidazole nitrogen | Sulfonamide derivative | Context-dependent rsc.org |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester | Unstable acs.orgacs.org |

Investigative Tools for Enzyme Binding Site Mapping and Protein-Protein Interaction Studies

The specific and durable labeling provided by sulfonyl fluorides makes them excellent tools for mapping the architecture of enzyme active sites and studying protein-protein interactions (PPIs). rsc.orgresearchgate.net By designing a sulfonyl fluoride probe based on a known substrate or inhibitor, researchers can covalently tag residues within or near the binding pocket. Subsequent proteomic analysis can then identify the precise site of modification, providing critical structural insights. A classic example is 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA), an ATP analog that has been widely used to covalently label and identify conserved lysine residues in the ATP-binding sites of numerous kinases and dehydrogenases. nih.govrsc.org More recently, this strategy has been adapted to design covalent antagonists that target and disrupt protein-protein interactions, a challenging class of targets for traditional small molecules. nih.gov

Mechanistic Investigations of Irreversible Covalent Inhibition (General Principles)

The mechanism of inhibition by sulfonyl fluorides is based on an irreversible covalent reaction known as sulfur(VI) fluoride exchange (SuFEx). nih.gov In this process, a nucleophilic amino acid side chain in a protein binding site attacks the electrophilic sulfur atom of the sulfonyl fluoride. acs.org This attack leads to the formation of a stable covalent bond—typically a sulfonamide or sulfonate ester—and the displacement of the fluoride ion. nih.gov The formation of this irreversible bond effectively and permanently inactivates the protein. The reaction is considered a "click" reaction due to its high efficiency and specificity within a defined biological context. sigmaaldrich.com The inherent stability of the resulting sulfonamide or sulfonate linkage ensures a prolonged pharmacodynamic effect, a key advantage of targeted covalent inhibitors. nih.govbohrium.com

Materials Science Applications

Beyond chemical biology, the robust and reliable reactivity of the sulfonyl fluoride group has been harnessed in materials science, primarily through the application of SuFEx click chemistry for the synthesis of novel polymers. rhhz.net

Polymerization Reactions (e.g., Polysulfonate Synthesis via SuFEx)

Sulfur(VI) fluoride exchange (SuFEx) chemistry provides a powerful platform for synthesizing polymers such as polysulfonates and polysulfates, which are noted for their exceptional mechanical properties and high stability. nih.gov The polymerization process typically involves a step-growth polycondensation reaction between a monomer containing two sulfonyl fluoride groups (an AA monomer) and a monomer with two nucleophilic groups, such as a bis(aryl silyl (B83357) ether) (a BB monomer). nih.govnih.gov This reaction is often facilitated by a catalyst, with bifluoride salts proving to be particularly effective. nih.govnih.gov The SuFEx polymerization is highly efficient, proceeds with high functional group tolerance, and can produce high molecular weight polymers with narrow polydispersity. nih.govnih.gov Building blocks like ethenesulfonyl fluoride (ESF) are frequently used to synthesize the required bis(sulfonyl fluoride) monomers through reliable reactions like Michael addition. rhhz.netnih.gov

| Component | Role in Polymerization | Example |

| AA Monomer | Electrophilic building block | Bis(alkylsulfonyl fluoride) |

| BB Monomer | Nucleophilic building block | Bis(phenol) bis(t-butyldimethylsilyl) ether |

| Catalyst | Activates the SuFEx reaction | Bifluoride salt ([Ph₃P=N-PPh₃]⁺[HF₂]⁻) |

| Resulting Polymer | High-performance material | Polysulfonate |

Surface Modification and Functionalization Techniques

The functionalization of surfaces is a critical aspect of materials science, enabling the tailoring of material properties for specific applications. Methodologies such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry have emerged as powerful tools for surface modification. This approach allows for the covalent attachment of molecules to surfaces, thereby altering their chemical and physical characteristics. Typically, this involves installing a sulfonyl fluoride moiety onto a surface, which can then react with a variety of nucleophiles to create stable linkages.

However, a detailed investigation into the use of 6-Chloropyrazine-2-sulfonyl fluoride as a reagent for these techniques did not yield specific examples. The inherent reactivity of the sulfonyl fluoride group suggests its potential applicability in such modifications, but dedicated research demonstrating its use for the functionalization of materials, such as carbon fibres or polymers, has not been identified.

Radiochemistry and Isotopic Labeling Research

Radiochemistry, particularly the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging, is a field of intense research. The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into biologically active molecules is a key strategy in the development of novel PET tracers.

Role in ¹⁸F-Radiolabeling Methodologies

The electron-deficient nature of heteroaromatic rings, such as pyrazine (B50134), can facilitate nucleophilic aromatic substitution reactions, which are commonly employed for ¹⁸F-radiolabeling. In principle, the chlorine atom on the pyrazine ring of this compound could serve as a leaving group for the introduction of [¹⁸F]fluoride. The resulting [¹⁸F]Pyrazine-2-sulfonyl fluoride could then potentially be used as a building block for more complex radiotracers. However, specific studies detailing this particular application of this compound are absent from the current scientific literature.

Development of Radiofluoride Relay Reagents

Radiofluoride relay reagents are molecules that can be first radiolabeled with ¹⁸F and then used to transfer the radioisotope to a target molecule under mild conditions. This two-step approach is often advantageous for the labeling of sensitive biomolecules. While various sulfonyl fluorides have been explored for their potential in this context, there is no available research indicating that this compound has been developed or utilized as a radiofluoride relay reagent.

Future Research Directions and Concluding Perspectives

Innovation in Green and Sustainable Synthetic Routes

The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and environmentally taxing, such as the use of toxic gases like SO2F2 or corrosive reagents like potassium bifluoride (KHF2). osaka-u.ac.jpsciencedaily.comeurekalert.org Future research must prioritize the development of green and sustainable synthetic pathways to access 6-Chloropyrazine-2-sulfonyl fluoride (B91410) and its derivatives.

Key areas for innovation include:

Electrochemical Synthesis: Electrochemical methods offer a mild and environmentally benign approach to preparing sulfonyl fluorides from readily available starting materials like thiols or disulfides, using inexpensive and safe fluoride sources such as potassium fluoride (KF). rhhz.netresearchgate.net Research could focus on optimizing electrochemical conditions for the direct synthesis of 6-Chloropyrazine-2-sulfonyl fluoride, minimizing waste and avoiding harsh reagents.

One-Pot Processes from Stable Substrates: Developing efficient one-pot syntheses starting from stable and accessible precursors like pyrazine (B50134) thiols or disulfides would be a significant advancement. researchgate.net Recent breakthroughs have demonstrated the conversion of thiols and disulfides to sulfonyl fluorides using safe, low-cost reagents that produce only non-toxic salts as by-products. osaka-u.ac.jpsciencedaily.comeurekalert.org Applying these novel, eco-friendly protocols to the pyrazine scaffold could enable scalable and safe production. osaka-u.ac.jp

Catalytic Approaches: The exploration of transition-metal-catalyzed processes for the direct installation of the sulfonyl fluoride group onto the pyrazine ring is a promising frontier. nih.govnih.gov This could involve novel catalytic systems that utilize sulfur dioxide surrogates and a fluoride source to construct the desired compound from functionalized pyrazine precursors.

A summary of potential green synthetic strategies is presented below.

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Advantages |

| Electrochemical Synthesis | Pyrazine thiols/disulfides | Potassium Fluoride (KF), Electrochemical cell | Mild conditions, avoids hazardous reagents, environmentally friendly. rhhz.netresearchgate.net |

| One-Pot Conversion | Pyrazine thiols/disulfides | SHC5®, Potassium Fluoride (KF) | Safe, low-cost, produces non-toxic by-products, scalable. osaka-u.ac.jpsciencedaily.com |

| Catalytic Fluorosulfonylation | Halogenated pyrazines | Palladium or other metal catalysts, SO2 source, Fluoride source | Direct installation of the functional group, potential for high selectivity. nih.govnih.gov |

Expanding the Repertoire of SuFEx Reactivity and Substrate Scope

Since its introduction, Sulfur(VI) Fluoride Exchange (SuFEx) has become a cornerstone of click chemistry, valued for its reliability and the stability of the resulting linkages. rhhz.netnih.gov While the fundamental reactivity of sulfonyl fluorides is well-established, future research on this compound should aim to expand its SuFEx reaction scope. researchgate.net

Future investigations should focus on:

Novel Coupling Partners: Exploring reactions of this compound with a wider array of nucleophiles beyond simple amines and phenols. This includes challenging substrates and developing catalytic methods to activate the S-F bond under milder conditions for sensitive applications. nih.gov

Orthogonal Reactivity: Leveraging the distinct reactivity of the sulfonyl fluoride group and the chloro-substituent on the pyrazine ring. Research into selective, sequential reactions at these two sites would enable the construction of complex, multifunctional molecules in a controlled manner. The sulfonyl fluoride group is known to be tolerant of many reaction conditions used in transition-metal-catalyzed cross-couplings. researchgate.net

Polymer Science Applications: Utilizing this compound as a monomer or a cross-linking agent in polymerization reactions. The SuFEx reaction is an efficient tool for creating polysulfonates and other polymers. rhhz.net The pyrazine core could impart unique electronic or thermal properties to the resulting materials.

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and reaction outcomes. monash.edu Applying these methods to this compound can accelerate discovery and provide deep mechanistic insights.

Future computational studies could include:

Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to model the transition states of its SuFEx reactions with various nucleophiles. mdpi.com This can help predict its reactivity, selectivity, and the influence of catalysts, guiding experimental design.

Property Simulation: Predicting the physicochemical properties of polymers and materials derived from this compound. Computational models can estimate properties like thermal stability, electronic conductivity, and conformational behavior, aiding in the design of advanced materials. monash.edu

Virtual Screening for Biological Targets: Employing computational docking and molecular dynamics simulations to identify potential protein targets for this compound. By modeling its interaction with the active sites of enzymes, particularly those with reactive serine, tyrosine, or lysine (B10760008) residues, researchers can prioritize experimental screening for drug discovery. nih.govnih.gov

Emerging Applications in Unexplored Biological Systems and Advanced Materials

The combination of a biologically relevant pyrazine moiety and a covalent-modifying sulfonyl fluoride group suggests significant untapped potential in both life sciences and materials science. researchgate.netresearchgate.net

Potential emerging applications to be explored:

Covalent Probes for Chemical Biology: Designing this compound-based probes to covalently label and study proteins. Sulfonyl fluorides are known to act as irreversible inhibitors of enzymes like serine proteases by reacting with nucleophilic residues in the active site. nih.govmdpi.com The pyrazine scaffold can be further functionalized to mimic known ligands, providing specificity for targets in unexplored biological pathways.

Advanced Polymers and Networks: The pyrazine ring is an electron-deficient system, and incorporating it into polymers via SuFEx chemistry could lead to materials with interesting electronic properties, thermal stability, and chemical resistance. mdpi.com These materials could find applications as high-performance plastics, coatings, or in electronic devices.

Bioactive Compound Discovery: The pyrazine nucleus is a key pharmacophore in numerous approved drugs. researchgate.netfrontiersin.org Future research could explore derivatives of this compound as covalent inhibitors for therapeutic targets in areas such as oncology or infectious diseases, where covalent binding can lead to enhanced potency and duration of action. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloropyrazine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via decarboxylative fluorosulfonylethylation under visible-light-mediated conditions, which enables efficient coupling of pyrazine derivatives with fluorosulfonylethyl reagents. Key parameters include solvent selection (e.g., acetonitrile for polarity), temperature control (20–25°C), and stoichiometric ratios of reactants. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization requires careful monitoring of reaction time to avoid over-fluorination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the sulfonyl fluoride group (-SO₂F) and chlorine substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight (C₄H₂ClFN₂O₂S; theoretical 208.52 g/mol). Purity analysis (>95%) is achieved via HPLC with a C18 column and UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture or basic conditions, which may degrade the compound into sulfonic acids. Periodic FT-IR analysis (monitoring the S–F stretch at ~1400 cm⁻¹) is recommended to verify integrity during long-term storage .

Advanced Research Questions

Q. How can contradictory data in fluorosulfurylation reaction outcomes be resolved?

- Methodological Answer : Discrepancies in reaction yields or byproduct formation often arise from competing pathways (e.g., radical vs. ionic mechanisms). To address this:

- Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species.

- Employ computational modeling (DFT) to map energy barriers for competing pathways.

- Validate hypotheses with isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace reaction trajectories .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Coupled techniques such as LC-MS/MS with electrospray ionization (ESI) can detect sub-ppm impurities (e.g., hydrolyzed sulfonic acids). For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) provides elemental specificity. X-ray crystallography is recommended for resolving ambiguous structural features in crystalline derivatives .

Q. How does the electronic nature of the pyrazine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine and sulfonyl fluoride groups activate the pyrazine ring toward nucleophilic aromatic substitution (SNAr). Reactivity can be modulated by:

- Varying substituents on the pyrazine core (e.g., electron-donating groups reduce SNAr rates).

- Employing transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids.

- Kinetic profiling under different pH conditions to optimize selectivity for desired products .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Methodological Answer : Prioritize engineering controls (fume hoods, closed-system reactors) and personal protective equipment (nitrile gloves, chemical-resistant aprons). Conduct in vitro cytotoxicity assays (e.g., MTT assays on HEK293 cells) to establish exposure limits. For waste disposal, neutralize residual sulfonyl fluoride with aqueous sodium bicarbonate before incineration .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported fluorosulfurylation efficiencies across studies?

- Methodological Answer : Cross-validate experimental protocols by:

- Replicating key studies using standardized reagents and equipment (e.g., calibrated light sources for photochemical reactions).

- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., trace moisture, oxygen levels).

- Publishing raw datasets and spectra in open repositories for peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.